m4C Preserves Canonical C:G Base-Pairing and Duplex Stability vs. Destabilization by N4,N4-Dimethylcytidine (m42C)
In a direct head-to-head comparison using UV thermal melting (Tm) analysis and X-ray crystallography of RNA duplexes, m4C retained a regular Watson-Crick C:G base-pairing pattern and caused relatively small changes in duplex thermodynamic stability. By contrast, the doubly methylated m42C modification disrupted the C:G pair, shifted to a wobble-like conformation with only two hydrogen bonds instead of three, and significantly decreased duplex stability while losing discrimination against mismatched pairs including C:A, C:T, and C:C [1]. This demonstrates that m4C is the preferred modification when the experimental goal is to introduce a methylation mark without substantially perturbing RNA secondary structure or base-pairing fidelity.
| Evidence Dimension | RNA duplex thermodynamic stability and base-pairing geometry |
|---|---|
| Target Compound Data | m4C: retains regular C:G Watson-Crick pairing; relatively small effect on duplex stability (no significant Tm depression reported vs. unmodified duplex) |
| Comparator Or Baseline | m42C: disrupts C:G pairing, forms wobble-like pair with 2 H-bonds (vs. 3 in Watson-Crick), significantly decreased duplex stability, loss of pairing discrimination against C:A, C:T, C:C mismatches |
| Quantified Difference | Qualitative crystallographic and thermodynamic contrast: m4C preserves native pairing; m42C destabilizes and loses specificity. ΔTm values not directly reported as a single number, but described as 'relatively small effect' vs. 'significantly decreased' by the authors in Nucleic Acids Research. |
| Conditions | Synthetic RNA duplexes; UV thermal melting (Tm) measurements; X-ray crystallography (three crystal structures solved); molecular dynamics simulations |
Why This Matters
For researchers synthesizing modified RNA oligonucleotides for structural biology or biophysical studies, m4C offers a minimally perturbing methylation probe, whereas m42C introduces substantial conformational and thermodynamic artifacts.
- [1] Mao, S., Sekuła, B., Ruszkowski, M., Ranganathan, S.V., Haruehanroengra, P., Wu, Y., Shen, F., Sheng, J. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Res. 2020, 48(18), 10077–10093. View Source
